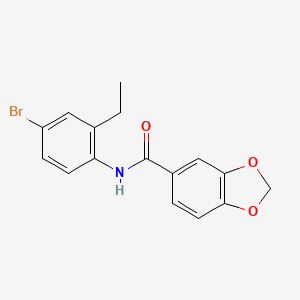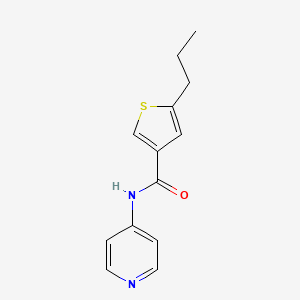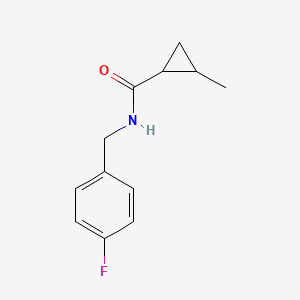![molecular formula C20H26N2OS B4430626 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine
Übersicht
Beschreibung
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to apoptosis of B-cell lymphoma cells. This compound has also been shown to inhibit the activation of NF-kB, a transcription factor that is activated in many cancers and promotes cell survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cell lymphoma cells and inhibit the growth of these cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. In addition, this compound has been shown to inhibit the activation of NF-kB, which is a key mediator of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound has also been shown to be effective in combination with other anti-cancer drugs, which may improve its efficacy in the treatment of B-cell malignancies. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the development of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine as a therapeutic agent in cancer treatment. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another potential direction is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations.
Wissenschaftliche Forschungsanwendungen
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine has been extensively studied for its potential as a therapeutic agent in cancer treatment. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in B-cell lymphoma cells. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials of this compound are currently underway in patients with B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Eigenschaften
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-5-18-16(4)24-13-19(18)20(23)21-10-11-22(15(3)12-21)17-8-6-14(2)7-9-17/h6-9,13,15H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHFKKTWSCHJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(C(C2)C)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)

![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
![2-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4430598.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430610.png)
![4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430618.png)
![2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)